molecular formula C22H24O2 B15166754 1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one CAS No. 185202-36-2

1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one

Cat. No.: B15166754
CAS No.: 185202-36-2
M. Wt: 320.4 g/mol
InChI Key: HJJDAEGYDFYTFH-UHFFFAOYSA-N
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Description

1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one is an organic compound with a complex structure that includes a butoxy group, a dihydronaphthalene moiety, and a phenyl ethanone group

Preparation Methods

The synthesis of 1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions. The reaction conditions can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Lewis acids, strong oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons.

Scientific Research Applications

This compound has several scientific research applications. . Additionally, it may be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical reactions. Its unique structure also makes it a valuable compound for studying the mechanisms of organic reactions and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one involves its interaction with molecular targets and pathways in chemical reactions. For example, in the Suzuki–Miyaura coupling reaction, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon–carbon bond . The specific molecular targets and pathways involved depend on the reaction conditions and the nature of the reagents used.

Comparison with Similar Compounds

1-[4-(5-Butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethan-1-one can be compared with other similar compounds, such as pinacol boronic esters and other naphthalene derivatives . These compounds share some structural similarities but differ in their reactivity and applications. For example, pinacol boronic esters are highly valuable building blocks in organic synthesis, while naphthalene derivatives are commonly used in the production of dyes and pigments. The unique combination of functional groups in this compound makes it a distinct compound with specific applications in various fields.

Properties

CAS No.

185202-36-2

Molecular Formula

C22H24O2

Molecular Weight

320.4 g/mol

IUPAC Name

1-[4-(5-butoxy-3,4-dihydronaphthalen-2-yl)phenyl]ethanone

InChI

InChI=1S/C22H24O2/c1-3-4-14-24-22-7-5-6-20-15-19(12-13-21(20)22)18-10-8-17(9-11-18)16(2)23/h5-11,15H,3-4,12-14H2,1-2H3

InChI Key

HJJDAEGYDFYTFH-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC2=C1CCC(=C2)C3=CC=C(C=C3)C(=O)C

Origin of Product

United States

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